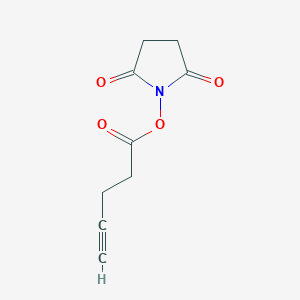

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

描述

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

It is known to be a non-cleavable linker used in the synthesis of ADCs

Cellular Effects

As a linker in ADCs, it may influence cell function indirectly through the drug it helps to deliver

Molecular Mechanism

As a linker in ADCs, it may facilitate the binding interactions between the drug and its target

生物活性

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉NO₄

- Molecular Weight : 195.17 g/mol

- CAS Number : 132178-37-1

- Structure : The compound features a pyrrolidinone ring and a pent-4-ynoate moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Calcium Channel Modulation : Research indicates that it can inhibit calcium currents mediated by L-type calcium channels, which has implications for cardiovascular health and neurological functions .

- Receptor Interaction : It may also interact with various receptors, leading to physiological effects that are being explored for therapeutic applications .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections .

Anticancer Activity

Research is ongoing to evaluate the anticancer properties of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Study on Antimicrobial Efficacy

In a study conducted by researchers at the University College London, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound was found to disrupt bacterial cell membranes, leading to cell lysis .

Evaluation of Anticancer Properties

A recent investigation published in the Royal Society of Chemistry journal assessed the anticancer effects of this compound on various cancer cell lines. The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl but-2-ynoate | 0.92 | Contains a butyric acid moiety |

| 2,5-Dioxopyrrolidin-1-yl acrylate | 0.89 | Contains an acrylate group |

| 2,5-Dioxopyrrolidin-1-yl pent-4-yne | 0.87 | Features a pentynoyl group |

The unique combination of the pyrrolidine ring and the pentynoyl group gives this compound distinct chemical and biological properties compared to its analogs.

科学研究应用

Organic Synthesis

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate is utilized in the synthesis of various small molecules and peptides. Its reactivity allows for the formation of substituted pyrrolidinone derivatives and other complex structures. This capability makes it a valuable intermediate in synthetic organic chemistry.

Case Study : A study demonstrated the use of this compound in synthesizing novel materials for nanotechnology applications, showcasing its versatility in creating functionalized nanomaterials for targeted delivery systems .

Drug Development

The compound has shown promise in drug delivery systems and pharmacokinetics studies. Its ability to modulate enzyme activity or receptor function positions it as a candidate for therapeutic applications.

Therapeutic Potential :

- Pain Management : Research indicates that it can inhibit calcium currents mediated by L-type calcium channels, suggesting potential applications in managing pain and cardiovascular diseases.

Case Study : In a pharmacological study, this compound was explored for its effects on cardiovascular health through its interactions with calcium channels, indicating its potential as a therapeutic agent .

Biochemical Studies

This compound is instrumental in studying various biochemical processes due to its ability to interact with specific molecular targets. It has been used to investigate the mechanisms of action of certain enzymes and receptors.

Example : Studies have shown that this compound can affect neurotransmitter release and neuronal excitability, making it relevant for neurological research .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as an intermediate for synthesizing small molecules and peptides. |

| Drug Development | Explored for pain management and cardiovascular therapies. |

| Biochemical Studies | Investigated for interactions with enzymes and receptors in various studies. |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQOCPXVAZTWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-Pentynoic acid succinimidyl ester used in conjunction with poly(N-isopropylacrylamide) (PNIPAAm) for DNA sensing?

A1: 4-Pentynoic acid succinimidyl ester plays a crucial role in linking single-stranded DNA (ssDNA) to PNIPAAm brushes, ultimately enabling DNA detection. This compound possesses a succinimidyl ester group, known for its reactivity towards primary amines. [] Researchers exploit this reactivity to covalently attach 4-Pentynoic acid succinimidyl ester to the amine group of a modified ssDNA probe. This ssDNA probe then undergoes a "click" reaction with azido-terminated PNIPAAm brushes grafted onto a gold surface. [] This creates a PNIPAAm-b-ssDNA copolymer brush, the core component of the DNA sensor.

Q2: How does the presence of 4-Pentynoic acid succinimidyl ester contribute to the sensitivity of the DNA sensor?

A2: While 4-Pentynoic acid succinimidyl ester primarily acts as a linker, its presence indirectly contributes to the sensor's sensitivity. The "click" reaction facilitated by this compound ensures a stable covalent bond between the PNIPAAm and ssDNA. [] This stability is crucial for forming a homogeneous complex where bio-multiple hydrogen bonds (BMHBs) enhance proton transfer, leading to a decreased resistivity in the system. [] When target DNA hybridizes with the probe, this homogeneity is disrupted, significantly increasing the resistivity and signaling DNA detection. Therefore, the stable linkage provided by 4-Pentynoic acid succinimidyl ester is essential for the sensor's ability to detect these subtle resistivity changes and consequently, the presence of target DNA.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。